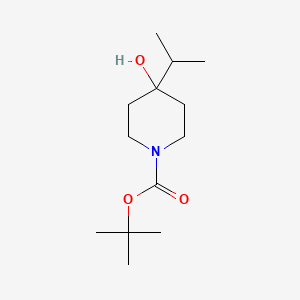

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate

Description

Overview of Substituted Piperidine Derivatives in Organic Chemistry

Piperidine derivatives constitute one of the most significant classes of nitrogen-containing heterocycles in contemporary organic chemistry, with their prevalence extending across pharmaceutical, agricultural, and materials science applications. The six-membered saturated ring system provides a structurally versatile framework that can accommodate diverse substitution patterns while maintaining favorable conformational properties. Research has demonstrated that piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines has become an important task of modern organic chemistry due to their widespread utility.

The structural diversity achievable through piperidine functionalization encompasses monosubstituted, disubstituted, and highly substituted variants, each offering distinct advantages for specific applications. Substituted piperidines containing proximal functional groups have demonstrated enhanced biological properties, particularly in cases where hydroxyl groups are positioned strategically on the ring system. The pharmacological spectrum of piperidine derivatives includes anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertensive, anti-malarial, and analgesic effects. Contemporary synthetic approaches have evolved to provide access to complex polysubstituted piperidine structures through advanced methodologies including radical cyclization, metal-catalyzed transformations, and multicomponent reaction cascades.

Modern piperidine chemistry has witnessed significant advances in stereoselective synthesis, with researchers developing sophisticated methods for controlling absolute and relative stereochemistry during ring formation and subsequent functionalization reactions. The introduction of chiral centers within the piperidine framework has proven essential for enhancing biological activity and selectivity, as demonstrated by the asymmetric nature of biological systems. These developments have established piperidine derivatives as cornerstone structures in drug discovery, with over seventy commercialized drugs featuring piperidine scaffolds, including multiple blockbuster pharmaceuticals.

Historical Context of N-protected Piperidines

The development of nitrogen-protecting group chemistry represents a pivotal advancement in the synthesis of complex piperidine derivatives, with the tert-butyloxycarbonyl protecting group emerging as one of the most widely utilized protective strategies. The tert-butyloxycarbonyl protecting group, commonly referred to as the Boc group, is an acid-labile protecting group that has found extensive application in organic synthesis since its introduction. This protecting group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, providing a reliable method for temporary nitrogen protection during multi-step synthetic sequences.

Historical development of Boc-protected piperidines emerged from the need to manipulate piperidine nitrogen atoms selectively while preserving other reactive functionalities within complex molecular frameworks. The protection strategy enables subsequent transformations that would be incompatible with the free amine functional group, thereby expanding the synthetic possibilities for piperidine elaboration. Early investigations demonstrated that Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of orthogonal protecting group strategies in complex synthetic sequences.

The evolution of N-protected piperidine chemistry has been driven by pharmaceutical research demands, where precise control over nitrogen reactivity is essential for accessing complex drug molecules. Boc-protected piperidines have become standard intermediates in pharmaceutical synthesis, particularly in the preparation of compounds requiring selective nitrogen functionalization. The development of mild deprotection conditions using acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol has further enhanced the utility of this protecting group strategy. Recent advances have introduced alternative deprotection methods, including sequential treatment with trimethylsilyl iodide followed by methanol, providing options for substrates that are sensitive to traditional acidic conditions.

Significance of 4-Substituted Piperidine Carbamates in Research

The 4-position of the piperidine ring occupies a unique structural position that enables the introduction of diverse functional groups while maintaining favorable conformational properties and biological activity profiles. Research has extensively documented the importance of 4-substituted piperidines in medicinal chemistry, where strategic substitution at this position can dramatically influence molecular properties and biological interactions. The carbamate functionality provides additional synthetic versatility, serving both as a protecting group and as a biologically relevant moiety that can participate in enzyme interactions and receptor binding events.

Contemporary investigations have revealed that 4-substituted piperidine carbamates exhibit enhanced metabolic stability compared to their unprotected counterparts, making them valuable candidates for pharmaceutical development. Studies of phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates have demonstrated that this compound class exhibits significantly higher metabolic stability than corresponding phenyl N-(indol-1-ylalkyl)carbamates, highlighting the protective effect of ring incorporation. The structure-activity relationship studies have shown that variation in substitution patterns at the 4-position can affect biological activity significantly, with specific substitution patterns leading to enhanced potency and selectivity.

The synthetic accessibility of 4-substituted piperidine carbamates has improved considerably through the development of advanced synthetic methodologies. Modern approaches include gold-catalyzed annulation procedures that allow direct assembly of substituted piperidines from complex starting materials, demonstrating the evolution of synthetic chemistry in this area. Additionally, the development of multicomponent reaction strategies has enabled efficient access to diverse 4-substituted piperidine derivatives through cascade processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions.

| Structural Feature | Impact on Properties | Research Applications |

|---|---|---|

| 4-Hydroxyl substitution | Enhanced hydrogen bonding capability | Enzyme inhibitor development |

| Carbamate protection | Increased metabolic stability | Pharmaceutical intermediates |

| Tertiary carbon at 4-position | Reduced metabolic liability | Drug candidate optimization |

| Isopropyl substitution | Modified lipophilicity profile | Bioavailability enhancement |

Position of Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate in Contemporary Chemical Research

This compound represents a sophisticated example of modern piperidine derivative design, incorporating multiple strategic structural elements that address contemporary challenges in pharmaceutical chemistry. The compound's unique substitution pattern, featuring both hydroxyl and isopropyl groups at the 4-position, creates a quaternary carbon center that provides distinct conformational and electronic properties. This structural arrangement reflects current trends in medicinal chemistry toward the development of three-dimensional molecular architectures that can achieve enhanced selectivity and reduced off-target effects.

The molecular structure of this compound, characterized by the molecular formula C₁₃H₂₅NO₃ and molecular weight of 243.34 grams per mole, demonstrates the complexity achievable through strategic synthetic planning. The presence of the tert-butyl carbamate protecting group provides synthetic flexibility while maintaining chemical stability under a wide range of reaction conditions. Contemporary research has emphasized the importance of such multiply-substituted piperidine derivatives in drug discovery, where the ability to fine-tune molecular properties through precise substitution patterns enables optimization of pharmacokinetic and pharmacodynamic parameters.

Current research applications of this compound encompass multiple areas of investigation, including synthetic methodology development, bioconjugation chemistry, and pharmaceutical intermediate synthesis. The compound serves as a valuable building block for accessing more complex molecular structures through selective functional group manipulation. The hydroxyl functionality provides opportunities for further derivatization through esterification, etherification, or oxidation reactions, while the protected nitrogen atom can be selectively deprotected and functionalized as needed.

The position of this compound in contemporary chemical research is further enhanced by its potential applications in neuroscience research, where piperidine derivatives have demonstrated significant value in understanding neurotransmitter systems and developing neuroactive compounds. The unique structural features of this compound make it particularly suitable for studies focused on structure-activity relationships and mechanism of action investigations. Recent advances in piperidine chemistry have highlighted the importance of hydroxyl-substituted derivatives in developing compounds with enhanced biological activity and selectivity profiles.

| Research Area | Specific Applications | Structural Advantages |

|---|---|---|

| Synthetic Chemistry | Pharmaceutical intermediate synthesis | Protected nitrogen functionality |

| Drug Development | Bioactive molecule modification | Quaternary carbon stability |

| Bioconjugation | Drug-biomolecule attachment | Hydroxyl derivatization potential |

| Neuroscience Research | Neurotransmitter system studies | Piperidine scaffold bioactivity |

| Material Science | Advanced polymer development | Multifunctional reactive sites |

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10(2)13(16)6-8-14(9-7-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOAKYLEMHVGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Hydroxypiperidine

The primary step involves protecting the nitrogen atom of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.

Reaction Conditions

-

Reagents : tert-Butyl chloroformate (BocCl), 4-hydroxypiperidine.

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Triethylamine (Et₃N).

-

Temperature : 0–25°C.

Example :

Alkylation at the 4-Position

The hydroxyl group at position 4 is replaced with an isopropyl group via nucleophilic substitution.

Reaction Conditions

-

Reagents : Isopropyl bromide or isopropyl chloride.

-

Base : Potassium carbonate (K₂CO₃), cesium fluoride (CsF), or sodium hydride (NaH).

-

Solvent : N,N-Dimethylacetamide (DMA), ethanol, or DCM.

-

Temperature : 85–105°C.

Case Study :

-

tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (intermediate) is treated with isopropyl bromide in DMA at 85°C for 12 hours using CsF as a base. The reaction achieves 95% yield after purification.

Method 2: Ring Formation with Substituents

Piperidine Ring Synthesis

This approach constructs the piperidine ring with pre-installed substituents.

Key Steps

-

Lactone Opening : A lactone precursor is opened to form a piperidine intermediate.

-

Substituent Introduction : Isopropyl and hydroxyl groups are introduced via Grignard reactions or alkylation.

Example :

Boc Protection Post-Functionalization

The nitrogen is protected after substituent installation.

Reaction Conditions

-

Reagents : BocCl, DCM.

-

Base : Et₃N.

Example :

-

A 4-hydroxy-4-isopropylpiperidine intermediate is treated with BocCl in DCM at 0°C. The reaction is quenched with water, and the product is isolated via extraction.

Comparison of Methods

Critical Reaction Optimization

Base Selection

Solvent Impact

| Solvent | Advantages | Disadvantages |

|---|---|---|

| THF/DCM | High solubility for BocCl reactions | Low boiling point (requires cooling) |

| DMA | Stabilizes ionic intermediates | High cost, difficult removal |

Analytical Data

NMR Spectroscopy

tert-Butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.42 (s, 9H, Boc), 1.60–1.70 (m, 2H, piperidine), 1.99–2.08 (m, 2H, piperidine), 3.65–3.75 (m, 2H, piperidine), 4.68–4.75 (m, 1H, hydroxyl).

-

-

¹³C NMR (CDCl₃, 100 MHz):

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate has the molecular formula and a molecular weight of approximately 239.33 g/mol. Its structure features a piperidine ring with tert-butyl and isopropyl substituents, which contribute to its unique chemical reactivity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It acts as a precursor in the development of drugs targeting specific diseases, including neurodegenerative disorders such as Alzheimer's disease. Research indicates that derivatives of this compound may exhibit neuroprotective effects and influence enzyme activity related to disease progression .

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzymatic activity makes it a valuable tool in understanding biochemical pathways and developing targeted therapies .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of derivatives of this compound in cellular models of Alzheimer's disease. Results indicated significant inhibition of amyloid-beta aggregation, suggesting potential for therapeutic development against neurodegeneration .

Case Study 2: Anticancer Activity

Research on analogs of this compound demonstrated selective cytotoxicity against colorectal cancer cell lines with mutations in the APC gene. These findings support its role in targeted cancer therapies, highlighting its potential as a lead compound for drug development aimed at specific genetic profiles .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other Boc-protected piperidine derivatives, differing primarily in substituents at the 4-position. Key analogues include:

Physical and Chemical Properties

- Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogues like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

- Stability : Boc-protected derivatives generally exhibit stability under basic conditions but are susceptible to acidic hydrolysis, releasing tert-butyl alcohol .

- Hydrogen Bonding: The hydroxyl group enables stronger intermolecular interactions (e.g., in crystallization) compared to amino or alkyl-substituted derivatives, as seen in graph-set analysis of hydrogen-bonded networks .

Crystallographic and Spectroscopic Data

- NMR : The hydroxyl group in the target compound would show a broad singlet (~1–5 ppm) in $^1$H NMR, distinct from the sharp peaks of alkyl or aromatic substituents in analogues .

- Crystallography : Hydrogen bonding patterns in the target compound (e.g., O–H···O=C interactions) contrast with the weaker van der Waals forces in alkyl-substituted derivatives, affecting crystal packing and melting points .

Key Research Findings

Synthetic Utility : Boc-protected piperidines are versatile intermediates. For example, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate was synthesized in 86% yield under mild conditions .

Safety Considerations : Decomposition of Boc groups under acidic conditions releases tert-butyl alcohol, which reacts violently with oxidizers and strong acids .

Structure-Activity Relationships : Hydroxyl-containing derivatives exhibit improved solubility and crystallinity compared to lipophilic analogues, making them preferable for pharmacokinetic optimization .

Biological Activity

Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate (TBHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TBHP, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

TBHP is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, a hydroxy group, and an isopropyl group. The molecular formula for TBHP is , and it has a molecular weight of approximately 239.33 g/mol. The compound's structural features contribute to its biological activity, particularly in interactions with various biological receptors and enzymes.

Target Interactions

TBHP primarily interacts with several biological targets, including:

- Receptors : It acts as an antagonist at certain receptor sites, influencing pathways such as the renin-angiotensin system.

- Enzymes : TBHP has been shown to inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Biochemical Pathways

The compound's antagonistic action on receptors leads to reduced signaling through pathways associated with inflammation and cell growth. For example, TBHP has been noted to modulate the activity of angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance.

Anticancer Properties

Research indicates that TBHP exhibits anticancer properties by inducing apoptosis in cancer cell lines. Studies have demonstrated that TBHP can activate caspases—key enzymes in the apoptotic pathway—thereby promoting programmed cell death in tumor cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.4 | Caspase activation |

| HeLa (cervical cancer) | 12.3 | Induction of apoptosis |

Neuroprotective Effects

TBHP has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies suggest that TBHP can protect neuronal cells from oxidative stress induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's disease.

- Cell Viability : When co-treated with Aβ, TBHP improved cell viability significantly compared to untreated controls.

- Cytokine Modulation : TBHP reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocyte cultures exposed to Aβ.

Case Studies

- In vitro Study on Cancer Cells : A study involving MCF-7 breast cancer cells demonstrated that treatment with TBHP at concentrations ranging from 5 µM to 20 µM resulted in increased apoptosis rates, suggesting its potential as a therapeutic agent against breast cancer.

- Neuroprotection Against Aβ Toxicity : In a model using rat astrocytes, TBHP administration led to a significant reduction in oxidative stress markers and improved cellular responses to Aβ toxicity, highlighting its potential role in neurodegenerative disease management.

Pharmacokinetics

The pharmacokinetic profile of TBHP indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes. Its distribution within tissues suggests potential accumulation in the brain, which may enhance its neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-hydroxy-4-isopropylpiperidine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation or Grignard reactions. For example, reacting tert-butyl 4-piperidone derivatives with isopropylmagnesium bromide under anhydrous conditions in tetrahydrofuran (THF) at controlled temperatures (0–25°C) yields the target product. Optimization involves adjusting reaction time, temperature, and stoichiometry to maximize yield and minimize by-products like over-alkylated species. Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC .

Q. How is the compound characterized, and what analytical techniques ensure purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying characteristic peaks for the tert-butyl group (~1.4 ppm), hydroxyl proton (broad signal at ~2–3 ppm), and piperidine backbone. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity (>95% typical). Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]+ at m/z ≈ 286) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in a cool, dark place, away from oxidizers. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Q. What are the known stability concerns under varying pH and temperature conditions?

The compound is stable in neutral conditions but hydrolyzes under strong acidic or basic conditions, cleaving the tert-butyl carbamate (Boc) group. Thermal decomposition occurs above 150°C. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended for long-term storage assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HSQC) to assign overlapping peaks. Cross-validate with X-ray crystallography if crystalline forms are obtainable. Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., via CFM-ID) .

Q. What strategies mitigate by-product formation during Boc deprotection?

Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C minimizes side reactions. Add scavengers like triisopropylsilane (TIS) to quench carbocation intermediates. Purify the crude product via flash chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the deprotected amine .

Q. How does steric hindrance from the isopropyl group influence reactivity in downstream modifications?

The isopropyl group at C4 restricts nucleophilic attack at the piperidine nitrogen. For functionalization (e.g., acylation), use bulky electrophiles (e.g., pivaloyl chloride) or Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance reaction rates. Kinetic studies via in situ IR spectroscopy can track substituent effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations assess membrane permeability (logP ≈ 2.5 predicted). ADMET predictors (e.g., SwissADME) estimate bioavailability (>70%) and cytochrome P450 interactions. Docking studies with homology-modeled enzymes (e.g., CYP3A4) identify potential metabolic hotspots .

Q. How can researchers address discrepancies in biological activity across assay platforms?

Variability in cell-based vs. enzymatic assays may stem from off-target effects or solubility differences. Validate using orthogonal methods: SPR for binding affinity, and cellular thermal shift assays (CETSA) for target engagement. Adjust DMSO concentration (<0.1%) to avoid solvent interference .

Q. What are the best practices for scaling up synthesis without compromising yield?

Pilot batch reactions (10–100 g) require precise temperature control (jacketed reactors) and slow reagent addition to manage exothermic steps. Use continuous flow systems for Boc protection/deprotection to enhance reproducibility. Conduct Design of Experiments (DoE) to identify critical process parameters (e.g., stirring rate, solvent purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.